2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid
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Overview
Description
2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of two pyridine rings, an amido group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminopyridine, which is then subjected to diazotization followed by coupling with another pyridine derivative. The reaction conditions often involve the use of strong acids like hydrochloric acid and bases like sodium hydroxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyridine-3-carboxylic acid
- 2-Aminonicotinic acid
- Isonicotinic acid
Uniqueness
2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid is unique due to its dual pyridine ring structure and the presence of both amido and carboxylic acid functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C12H10N4O3 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-[(2-aminopyridine-3-carbonyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N4O3/c13-9-7(3-1-5-14-9)11(17)16-10-8(12(18)19)4-2-6-15-10/h1-6H,(H2,13,14)(H,18,19)(H,15,16,17) |
InChI Key |
OTUAJABNDRDIHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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